N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide
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Overview
Description
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide is a useful research compound. Its molecular formula is C17H14ClN3OS and its molecular weight is 343.83. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization and Synthesis Techniques
Research has been dedicated to understanding the structural properties of thiadiazole derivatives, including N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide. For instance, a study by Kerru et al. (2019) detailed the crystal and molecular structure of a closely related compound, employing spectroscopic techniques and X-ray diffraction to elucidate its geometry and electronic properties. This research highlights the use of density functional theory (DFT) to correlate theoretical and experimental data, providing a foundation for designing new materials with specific applications (Kerru et al., 2019).
Anticancer and Antiviral Potential
Several studies have synthesized thiadiazole derivatives to evaluate their potential as anticancer and antiviral agents. A notable example includes the work by Gomha, Salah, and Abdelhamid (2014), who prepared novel thiadiazoles incorporating a pyrazole moiety, demonstrating promising anticancer activity against breast carcinoma cell lines (Gomha, Salah, & Abdelhamid, 2014). Additionally, Chen et al. (2010) synthesized 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, finding certain compounds with anti-tobacco mosaic virus activity, suggesting a potential route for developing new antiviral agents (Chen et al., 2010).
Antimicrobial and Anti-inflammatory Applications
Research into thiadiazole derivatives also extends to their antimicrobial and anti-inflammatory properties. Sah et al. (2014) explored the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, testing their efficacy as antimicrobial agents against various bacterial and fungal strains (Sah et al., 2014). This suggests the compound's utility in addressing microbial resistance through novel therapeutic agents.
Corrosion Inhibition
The utility of thiadiazole derivatives in industrial applications has been explored, particularly in corrosion inhibition. Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on the inhibition performance of thiadiazole derivatives against iron corrosion, providing insights into the design of more effective corrosion inhibitors (Kaya et al., 2016).
Mechanism of Action
Target of Action
Compounds with a 1,3,4-thiadiazole moiety, such as this one, have been reported to exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial effects .
Mode of Action
It is known that the 1,3,4-thiadiazole moiety is a very weak base due to the inductive effect of the s and possesses relatively high aromaticity . This could potentially influence its interaction with its targets.
Biochemical Pathways
Given the broad range of biological activities associated with 1,3,4-thiadiazole compounds , it can be inferred that multiple pathways might be influenced.
Pharmacokinetics
The compound’s density is reported to be 1229g/cm3 , which could potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
Given the wide range of biological activities associated with 1,3,4-thiadiazole compounds , it can be inferred that the compound might have diverse effects at the molecular and cellular levels.
Action Environment
It is known that the 1,3,4-thiadiazole ring is relatively stable in aqueous acid solutions but can undergo ring cleavage with an aqueous base . This suggests that the compound’s action and stability might be influenced by the pH of its environment.
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-10-7-11(2)9-12(8-10)15(22)19-17-21-20-16(23-17)13-5-3-4-6-14(13)18/h3-9H,1-2H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJCCKOTONQVLW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=CC=CC=C3Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.